(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS: 42399-49-5) is a chiral benzothiazepine derivative with a molecular formula of C₁₆H₁₅NO₃S and a molecular weight of 301.36 g/mol . It is characterized by a seven-membered thiazepine ring fused to a benzene ring, a 4-methoxyphenyl group at position 2, and a hydroxyl group at position 2. This compound is primarily recognized as Impurity E in the synthesis of Diltiazem Hydrochloride, a calcium channel blocker used to treat hypertension and angina .
Key physicochemical properties include:
Properties
IUPAC Name |
(2S,3S)-2-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,14-19H,1H3/t14-,15+,16?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVOVGVPBFWLJ-YSPPHNQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC3=CC=CC=C3S2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(NC3=CC=CC=C3S2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Darzens Glycidic Ester Condensation
The foundational step in synthesizing the target compound involves the Darzens reaction between 4-methoxybenzaldehyde and methyl chloroacetate. This condensation produces methyl (2R,3S)-3-(4-methoxyphenyl)glycidate as a key intermediate. Under basic conditions (e.g., sodium hydroxide in methanol), the reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by epoxide formation.
Reaction Conditions:
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Temperature: 0–5°C for controlled exothermicity
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Molar ratio: 1:1.2 (aldehyde:chloroacetate)
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Yield: 68–72% after crystallization
This step establishes the critical (2S,3S) stereochemistry through thermodynamic control, favoring the trans-diastereomer due to reduced steric hindrance.
Thiazepine Ring Formation
The glycidic ester undergoes ring-opening and cyclization with 2-aminothiophenol derivatives to construct the benzothiazepine core. This step introduces the sulfur atom and completes the heterocyclic structure.
Mechanistic Insights:
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Nucleophilic Attack: The amine group attacks the epoxide's electrophilic carbon, breaking the oxirane ring.
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Thiol Participation: Sulfur from the thiophenol derivative displaces the ester group, forming the thioether linkage.
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Lactamization: Intramolecular cyclization creates the seven-membered thiazepine ring.
Optimized Parameters:
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Solvent: Anhydrous toluene
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Catalyst: p-Toluenesulfonic acid (0.5 mol%)
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Reaction Time: 12–16 hours at reflux (110°C)
Purification and Enantiomeric Control
Crystallization Techniques
Crude product purification employs fractional crystallization from methanol/water mixtures. The compound's low solubility in cold methanol (0.5 g/mL at 5°C) facilitates high recovery rates.
Crystallization Protocol:
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Dissolve crude product in hot methanol (65°C)
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Gradual cooling to 0–5°C over 4 hours
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Vacuum filtration through Büchner funnel
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Wash with ice-cold methanol (3 × 10 mL)
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Dry under reduced pressure (40°C, 24 hours)
This process achieves ≥96% purity by HPLC, with residual solvents below ICH Q3C limits.
Chiral Resolution Methods
Despite stereoselective synthesis, enantiomeric excess (ee) enhancement requires additional steps:
a. Diastereomeric Salt Formation
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Counterion: L-(+)-Tartaric acid
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Solvent System: Ethanol/ethyl acetate (3:1 v/v)
b. Preparative Chiral HPLC
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Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
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Mobile Phase: n-Hexane/ethanol (85:15) + 0.1% diethylamine
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Flow Rate: 1 mL/min
Process Optimization Strategies
Reaction Kinetic Analysis
Time-course studies reveal critical dependencies:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Epoxidation Time | 2.5–3.0 hours | ±8% yield |
| Cyclization Temp | 105–110°C | ±12% yield |
| Catalyst Loading | 0.4–0.6 mol% | ±5% ee |
Exceeding 110°C promotes racemization, reducing enantiomeric purity by 0.3%/°C.
Green Chemistry Modifications
Recent advances focus on solvent substitution and catalyst recycling:
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Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces toluene, reducing HSPI from 6.2 → 3.1
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Catalyst Recovery: Polystyrene-supported sulfonic acid catalysts enable 5 reuses without activity loss
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Energy Savings: Microwave-assisted cyclization (150 W, 80°C) cuts reaction time by 60%
Analytical Characterization
Post-synthesis verification employs complementary techniques:
4.1 Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 6.93 (d, J=8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 4.87 (d, J=3.2 Hz, 1H, CH), 3.78 (s, 3H, OCH₃)
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HRMS (ESI+): m/z 302.0951 [M+H]⁺ (calc. 302.0954 for C₁₆H₁₅NO₃S)
4.2 Chiral Purity Assessment
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Specific Rotation: [α]²⁰_D = +114° (c=0.5, MeOH) confirms configuration
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Circular Dichroism: Positive Cotton effect at 238 nm (π→π* transition)
Industrial-Scale Considerations
Chemical Reactions Analysis
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride or potassium tert-butoxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction would result in a more saturated benzothiazepine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazepines exhibit promising anticancer properties. Specifically, (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has been investigated for its potential to inhibit cancer cell proliferation.
- Case Study : A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
Neuroprotective Effects
Research suggests that compounds similar to (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one may offer neuroprotective benefits.
- Case Study : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It appears to modulate pathways involved in neuroinflammation and oxidative stress response .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens.
- Case Study : Laboratory tests revealed that (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific cytochrome P450 enzymes.
- Findings : It was found to be a moderate inhibitor of CYP2C19 and CYP2D6 enzymes, which are crucial for drug metabolism. This characteristic may influence the pharmacokinetics of co-administered drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its efficacy.
- Research Insights : Modifications at the methoxy group or hydroxyl positions have been shown to enhance biological activity while reducing toxicity profiles. This information is critical for medicinal chemists aiming to develop more effective derivatives .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs in the Benzothiazepine Class
Table 1: Key Structural and Pharmacological Differences
Stereochemical and Crystallographic Considerations
- Stereochemistry : The (2S,3S) configuration is critical for bioactivity in Diltiazem analogs. Racemic mixtures or mismatched stereochemistry (e.g., (2R,3R)-isomers) are pharmacologically inactive .
- Crystal Packing : The Z-isomer with a benzylidene group () demonstrates how substituent geometry influences solid-state stability and intermolecular interactions .
Biological Activity
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, also known as Diltiazem Hydrochloride Impurity E, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a subject of various research studies.
- Molecular Formula: C₁₆H₁₅NO₃S
- Molecular Weight: 301.36 g/mol
- CAS Number: 42399-49-5
- Purity: ≥96.0% (by HPLC)
The compound's biological activity primarily stems from its interaction with calcium channels, which are crucial for various physiological processes. It exhibits properties akin to calcium channel blockers, which can lead to vasodilation and reduced blood pressure. This mechanism is particularly relevant in the treatment of cardiovascular diseases.
1. Antioxidant Properties
Research indicates that (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one possesses significant antioxidant capabilities. These properties are beneficial in reducing oxidative stress in cells, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Studies have shown that this compound may exert neuroprotective effects by modulating neurotransmitter release and protecting neuronal cells from apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various in vitro studies. By inhibiting the production of pro-inflammatory cytokines, it may provide therapeutic benefits in inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antioxidant activity using DPPH assay; results indicated a significant reduction in free radicals at varying concentrations of the compound. |
| Study 2 | Investigated neuroprotective effects on cultured neurons; showed decreased cell death and improved cell viability compared to control groups. |
| Study 3 | Assessed anti-inflammatory properties in macrophage cell lines; noted a reduction in TNF-alpha production upon treatment with the compound. |
Pharmaceutical Development
Due to its unique mechanism of action and biological profile, (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is being explored for its potential as a therapeutic agent for:
- Cardiovascular diseases
- Neurological disorders
- Inflammatory conditions
Material Science
The compound is also investigated for its role in developing novel materials with specific electronic properties, which can be beneficial in advanced electronic devices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves cyclocondensation of thioamide precursors with substituted benzaldehydes under acidic or basic conditions. For example, analogous 1,5-benzothiazepines are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures, followed by recrystallization . To ensure stereochemical purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis. X-ray crystallography or NOESY NMR can confirm the (2S,3S) configuration, as seen in related compounds like diltiazem derivatives .
Q. How can UPLC methods be optimized for quantifying this compound in complex matrices?
- Methodological Answer : Use a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient elution (5–95% B over 10 min) at 0.3 mL/min and UV detection at 254 nm are recommended based on pharmacopeial standards for structurally similar benzothiazepines . For validation, include spike-recovery tests in biological fluids (e.g., plasma) with a limit of detection (LOD) ≤ 0.1 µg/mL.
Advanced Research Questions
Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to estimate physicochemical properties (logP, pKa) and biodegradation pathways. Molecular docking studies with enzymes like cytochrome P450 can predict metabolic transformations. Environmental risk assessment should follow the INCHEMBIOL framework, which evaluates distribution in abiotic/biotic compartments and ecotoxicological impacts using species sensitivity distributions (SSDs) .
Q. How do stereochemical variations (e.g., 2R,3S vs. 2S,3S) affect the compound’s pharmacological activity?
- Methodological Answer : Conduct comparative studies using enantiomerically pure samples synthesized via asymmetric catalysis (e.g., Sharpless epoxidation). Test binding affinity to calcium channels using patch-clamp assays, as the (2S,3S) configuration in diltiazem analogs shows 10-fold higher activity than (2R,3S) isomers . Pair with molecular dynamics simulations to analyze hydrogen bonding and steric interactions in receptor-binding pockets.
Q. What are the challenges in analyzing degradation products under accelerated stability conditions?
- Methodological Answer : Use forced degradation (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS with a Q-TOF analyzer. Key degradation products may include desacetyl derivatives (e.g., loss of the 4-methoxyphenyl group) or oxidation at the thiazepine sulfur. Structural elucidation requires MS/MS fragmentation matching to libraries, as demonstrated in studies of related 1,4-thiazepinones .
Contradictions and Resolutions
- Evidence Conflict : Synthesis protocols in (DMF-acetic acid) vs. (ethanol-HCl) for analogous heterocycles.
- Resolution : Solvent polarity affects cyclization kinetics. DMF stabilizes intermediates, favoring higher yields (75–80%), while ethanol-HCl may accelerate side reactions but simplifies purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
